4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,5-6H2,1H3 |
InChI Key |
VZAFJFWWBKXCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring substituted at the 4-position by a 5-methylthiophen-2-yl group and bearing a nitrile substituent at the 3-position. The key synthetic steps include:
- Formation of the thiophene precursor with a methyl group at position 5.
- Introduction of the carbonitrile functionality.
- Cyclization or ring construction to form the pyrrolidine ring.
- Functional group transformations to achieve the final substitution pattern.
Starting Materials and Key Intermediates
- 5-Methylthiophene-2-carbonitrile derivatives serve as the aromatic heterocyclic core.
- Pyrrolidine ring formation is often achieved via cyclization reactions involving amino and nitrile functionalities.
- Precursors such as 2-amino-5-methylthiophene-3-carbonitrile and related intermediates are commonly used.
Detailed Preparation Routes and Reaction Conditions
KOH-Catalyzed Reaction of Aldehydes, Cyanothioacetamide, and Phenacyl Thiocyanate
A notable approach involves a base-catalyzed three-component reaction:
- Reagents: Cyanothioacetamide, α-thiocyanatoacetophenone, and an aldehyde.
- Catalyst: Potassium hydroxide (KOH) in aqueous ethanol.
- Procedure: The aldehyde and cyanothioacetamide are stirred with KOH, followed by the addition of α-thiocyanatoacetophenone. The reaction proceeds at room temperature, typically yielding 2-amino-5-benzoyl-4-(het)aryl-4,5-dihydrothiophene-3-carbonitriles as intermediates.
- Outcome: These intermediates can be further transformed into pyrrolidine derivatives by subsequent cyclization or Mannich-type reactions.
Table 1: Typical reaction conditions and yields for KOH-catalyzed synthesis
| Entry | Aldehyde Type | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic aldehyde | 0.5 | 38-40 | Mild conditions, room temp |
| 2 | Heteroaromatic aldehyde | 0.5 | 35-45 | Efficient cyclization |
Source: Adapted from recent ACS Omega study on dihydrothiophene derivatives synthesis.
Michael-Type Addition Followed by Intramolecular Cyclization
An alternative route involves:
- Step 1: Michael addition of cyanothioacetamide to α-bromochalcones.
- Step 2: Intramolecular cyclization yielding the pyrrolidine ring system.
- This method allows for the construction of trans-4,5-disubstituted dihydrothiophene-3-carbonitriles, which are precursors to the target pyrrolidine-carbonitrile compound.
The reaction is typically performed under mild, metal-free conditions, avoiding foul-smelling or toxic reagents, and proceeds with good atom economy.
Hydrogenation of Nitro-Substituted Precursors
- The compound 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile can be hydrogenated over palladium on carbon (Pd/C) catalysts at 45–60°C in aprotic or protic solvents to yield 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile .
- This intermediate is crucial for subsequent ring closure and functionalization steps leading to the pyrrolidine derivative.
This method is noted for its high selectivity and mild reaction conditions.
Mechanistic Insights and Quantum Chemical Studies
- Density Functional Theory (DFT) calculations have elucidated the mechanism of the Michael addition and cyclization steps.
- Two possible cyclization pathways exist:
- Intramolecular S_N2 substitution of the SCN group.
- Nucleophilic addition to the SCN carbon followed by elimination of HNCS.
- These pathways depend on the stereochemistry of the Michael adducts (diastereomers), influencing the final stereochemical outcome of the pyrrolidine ring.
The mechanistic study was performed at the r2SCAN-3c level of theory, confirming the reaction intermediates and transition states.
Research Outcomes and Yields
- The KOH-catalyzed reactions typically afford yields ranging from 35% to 45% for the dihydrothiophene intermediates.
- Subsequent cyclizations and Mannich-type reactions proceed under mild conditions with yields often exceeding 70%, depending on substrate scope.
- The overall synthetic sequence avoids harsh reagents and toxic byproducts, making it suitable for scale-up and pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups on the thiophene ring.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Table 1. Comparison of Key Physical Properties
Biological Activity
The compound 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on recent studies.
Synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 5-methylthiophen-2-carboxaldehyde and appropriate nitriles. The resulting product is characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.
The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Pyrrolidine derivatives have also shown promise in anticancer research. For instance, compounds with similar structures were evaluated for their cytotoxic effects on various cancer cell lines.
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : In vitro studies indicated that certain pyrrolidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant anticancer potential.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolidine derivatives have been explored, with findings suggesting that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
| Compound | Inhibition Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile | COX-2 Enzyme | 20 | |
| Other Pyrrolidine Derivatives | TNF-alpha Production | 15 |
These findings point to the potential use of such compounds in treating inflammatory diseases.
Research Findings
Recent literature reviews have consolidated findings on the biological activities of pyrrolidine derivatives, emphasizing their versatility as pharmacological agents:
- Antimicrobial : Effective against a range of pathogens, including resistant strains.
- Anticancer : Induces apoptosis and inhibits tumor growth.
- Anti-inflammatory : Reduces inflammation markers significantly.
Q & A
Q. What are the key synthetic routes for 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyrrolidine ring. For example, halogenation (e.g., bromine/acetic acid) can introduce reactive sites for nucleophilic substitution, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate the thiophene moiety . Optimization requires controlling temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylthiophene protons at δ 2.4–2.6 ppm; pyrrolidine carbons at δ 45–55 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar pyrrolidine derivatives .
- HPLC : Monitors reaction progress and purity (>99% for biological assays) .
Q. How does the methylthiophene group influence the compound’s physicochemical properties?
The thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets, while the methyl group improves lipophilicity (logP ~2.5), critical for membrane permeability. Comparative studies show that halogenated thiophenes (e.g., 5-bromo) increase binding affinity but reduce solubility .
Advanced Research Questions
Q. What computational strategies predict the biological activity of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or GPCRs, leveraging structural analogs (e.g., pyrrolidine-3-carbonitriles with IC₅₀ values <1 μM). QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .
Q. How can researchers resolve contradictions in reaction yield data across different synthetic protocols?
Statistical experimental design (e.g., Box-Behnken or factorial designs) identifies critical variables (e.g., catalyst loading, solvent). For instance, a 3² factorial design may reveal that excess base (>2 eq.) reduces yield due to side reactions. Cross-validation with computational reaction path simulations (e.g., using Gaussian) clarifies mechanistic inconsistencies .
Q. What role does the pyrrolidine ring’s stereochemistry play in target selectivity?
Enantiomers of pyrrolidine derivatives exhibit divergent binding modes. For example, (3R,5R)-configured analogs show 10-fold higher affinity for dopamine receptors than (3S,5S) isomers. Chiral HPLC or enzymatic resolution ensures stereochemical purity, while MD simulations track conformational stability in binding pockets .
Methodological Recommendations
- Contradiction Analysis : Apply multivariate regression to isolate variables causing yield discrepancies. For example, if conflicting reports cite 40–80% yields for the same step, evaluate solvent purity or catalyst age as hidden factors .
- Target Validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition) and rule off-target effects via proteome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
